N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide
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Overview
Description
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the thiazole and oxadiazole rings, followed by their coupling with the thiophene and benzamide moieties. Common reagents used in these reactions include thiourea, ethyl bromoacetate, and various aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar antimicrobial properties.
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer effects.
Thiazole derivatives: These compounds are widely studied for their therapeutic potential in various diseases.
Uniqueness
N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-propoxybenzamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H18N4O3S2 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-3-9-26-14-7-4-6-13(11-14)18(25)23-20-21-12(2)16(29-20)19-22-17(24-27-19)15-8-5-10-28-15/h4-8,10-11H,3,9H2,1-2H3,(H,21,23,25) |
InChI Key |
SBYMWLVOVFRMSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C3=NC(=NO3)C4=CC=CS4)C |
Origin of Product |
United States |
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